

# What is Hydroxymetronidazole-d4 and its chemical structure?

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## Compound of Interest

Compound Name: Hydroxymetronidazole-d4

Cat. No.: B588367

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An In-depth Technical Guide to **Hydroxymetronidazole-d4**

Audience: Researchers, scientists, and drug development professionals.

## Core Introduction

**Hydroxymetronidazole-d4** is the deuterium-labeled isotopologue of hydroxymetronidazole, the primary and active metabolite of the widely used antibiotic and antiprotozoal drug, metronidazole.[1][2] Due to its structural similarity and mass difference from the unlabeled compound, **Hydroxymetronidazole-d4** serves as an ideal internal standard for quantitative analyses.[1] Its application is crucial in pharmacokinetic and bioequivalence studies, enabling precise and accurate measurements of hydroxymetronidazole levels in biological matrices such as plasma.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and application in analytical methodologies.

## Chemical Identity and Properties

**Hydroxymetronidazole-d4** is distinguished by the substitution of four hydrogen atoms with deuterium on the ethanol side chain of the hydroxymetronidazole molecule. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without altering the compound's chemical behavior.

Synonyms: 1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol, Metronidazole-OH-d4.[5][6]

## Chemical Structure

The molecular structure consists of a 5-nitroimidazole ring substituted with a hydroxymethyl group and a deuterated hydroxyethyl group.

Caption: Diagram of the **Hydroxymetronidazole-d4** structure.

## Physicochemical Data

The quantitative properties of **Hydroxymetronidazole-d4** are summarized below, providing essential information for its handling, storage, and use in experimental settings.

Property	Value	Source(s)
CAS Number	1215071-08-1	[1][5][7]
Molecular Formula	C6H5D4N3O4	[6][8][9]
Molecular Weight	191.18 g/mol	[6][8][9]
Appearance	Off-White Solid	[7][8]
Melting Point	118-120°C	[5][8][10]
Solubility	DMSO (Slightly), Methanol (Slightly)	[5][8]
Storage Temperature	-20°C, under inert atmosphere	[5][7][10]
Exact Mass	191.08441276	[5][7][10]
Hydrogen Bond Donor Count	2	[5][7]
Hydrogen Bond Acceptor Count	5	[5]
Rotatable Bond Count	3	[5][7]

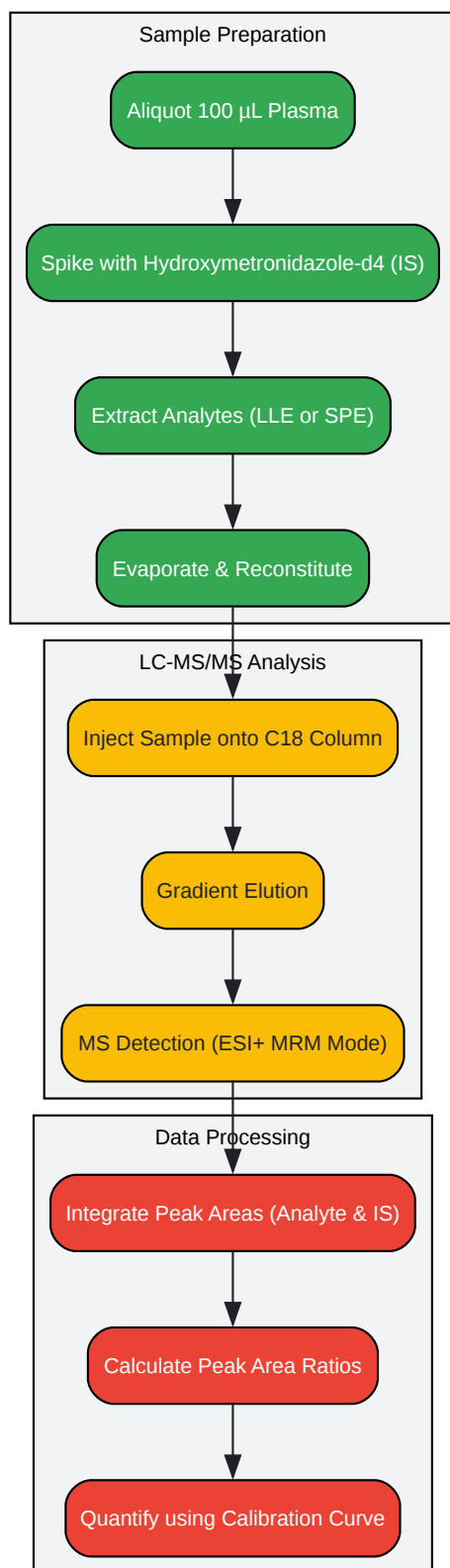
## Experimental Protocols and Applications

**Hydroxymetronidazole-d4** is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of

hydroxymetronidazole.[1][3] This is a common requirement for bioequivalence and pharmacokinetic studies of metronidazole.[4][11][12]

## General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of hydroxymetronidazole in human plasma using **Hydroxymetronidazole-d4** as an internal standard.



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Caption: Standard workflow for bioanalytical quantification.

## Detailed Methodology: Plasma Sample Analysis

This protocol outlines a common procedure for extracting and quantifying hydroxymetronidazole from plasma.

### 1. Preparation of Calibration Standards and Quality Controls (QCs):

- Prepare stock solutions of hydroxymetronidazole and **Hydroxymetronidazole-d4** in methanol.
- Serially dilute the hydroxymetronidazole stock solution to create calibration standards and QC samples at various concentrations.

### 2. Sample Extraction:

- To a 100 µL aliquot of human plasma, add a fixed amount of **Hydroxymetronidazole-d4** (internal standard).[\[4\]](#)
- Perform protein precipitation by adding a solvent like acetonitrile. Alternatively, use liquid-liquid extraction (LLE) with a solvent such as ethyl acetate or solid-phase extraction (SPE).[\[4\]](#)[\[11\]](#)
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.

### 3. LC-MS/MS Conditions:

- Chromatographic Column: A C18 reversed-phase column is typically used for separation.[\[4\]](#)[\[11\]](#)
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[\[4\]](#)[\[11\]](#)
- Ionization: Electrospray ionization in positive mode (ESI+).[\[12\]](#)

- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both hydroxymetronidazole and **Hydroxymetronidazole-d4**.<sup>[11]</sup><sup>[12]</sup>

#### 4. Quantification:

- A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- The concentration of hydroxymetronidazole in the unknown samples is then determined from this calibration curve.

This detailed guide provides researchers and scientists with the essential technical information required for the effective use of **Hydroxymetronidazole-d4** in their analytical workflows.

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